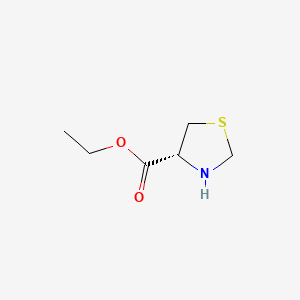

Ethyl (R)-thiazolidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBNETYZYOXTLS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289525 | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60664-15-5 | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60664-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl (R)-thiazolidine-4-carboxylate?

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl (R)-thiazolidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a derivative of L-cysteine, this heterocyclic compound serves as a critical intermediate, most notably in the synthesis of the immunostimulant drug Pidotimod.[1] Its unique structural features—a stereocenter at the C4 position, a reactive secondary amine, and a hydrolyzable ester group—make it a versatile synthon for creating complex molecular architectures. This technical guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring system, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[2] This structure is found in a multitude of biologically active molecules, including the life-saving antibiotic penicillin and the class of antidiabetic drugs known as thiazolidinediones (e.g., Pioglitazone).[3] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3][4]

This compound, derived from the natural amino acid L-cysteine, retains the specific stereochemistry of its precursor, making it an invaluable tool for asymmetric synthesis. Its primary application lies in its role as a key intermediate for APIs, where precise stereocontrol is essential for therapeutic efficacy and safety.[1]

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that some publicly available data pertains to its hydrochloride salt, which exhibits different physical properties (e.g., melting point, boiling point) from the free base.

| Property | Value | Source |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate | [5] |

| Synonyms | L-thioproline ethyl ester, (R)-ETHYL THIAZOLIDINE-4-CARBOXYLATE | [5] |

| CAS Number | 60664-15-5 | [5] |

| Molecular Formula | C₆H₁₁NO₂S | [5] |

| Molecular Weight | 161.22 g/mol | [5] |

| Appearance | White crystalline powder (as Hydrochloride salt) | [1] |

| Boiling Point | 289.7°C at 760 mmHg (as Hydrochloride salt) | [1] |

| Flash Point | 129°C (as Hydrochloride salt) | [1] |

| Solubility | The parent carboxylic acid is soluble in water (28.5 g/L at 20°C). The ethyl ester is expected to have lower water solubility and good solubility in organic solvents like ethanol, chloroform, and ethyl acetate. | [6] |

Chemical Profile and Reactivity

Synthesis: A Foundation in Biomimetic Chemistry

The synthesis of the thiazolidine ring is a classic example of biomimetic chemistry, mimicking natural processes. The core is typically formed via the cyclocondensation of L-cysteine with an aldehyde or ketone.[3][7] For this compound, this involves a reaction with a formaldehyde equivalent, followed by esterification.

The causality behind this reaction choice is twofold:

-

Stereochemical Integrity: Starting with L-cysteine directly transfers the (R) stereochemistry to the C4 position of the thiazolidine ring, avoiding the need for complex chiral resolutions or asymmetric synthesis steps.

-

High Atom Economy: The condensation reaction is highly efficient, often proceeding in high yields with water as the only major byproduct.[2]

Experimental Protocol: Fischer Esterification of (R)-Thiazolidine-4-carboxylic acid

This protocol provides a self-validating system for synthesis. The endpoint can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-Thiazolidine-4-carboxylic acid (1.0 eq).

-

Solvent: Add a sufficient volume of absolute ethanol to fully dissolve the starting material. Ethanol serves as both the solvent and the reactant.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. This step quenches the acid catalyst and removes unreacted carboxylic acid into the aqueous layer.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Key Chemical Reactions

Ester Hydrolysis: As with any ester, this compound is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid and ethanol.[8] This reaction is fundamental to its role in certain prodrug strategies, where the ester form enhances membrane permeability, and subsequent in-vivo hydrolysis releases the active carboxylic acid. Alkaline hydrolysis is generally faster and irreversible, as the resulting carboxylate salt is deprotonated and no longer reactive towards the alcohol.[8]

N-Functionalization: The secondary amine within the thiazolidine ring is a nucleophilic center and can undergo various reactions, such as acylation, alkylation, and sulfonylation. For instance, N-acetylation with acetic anhydride can be performed to protect the amine or to synthesize derivatives with altered biological properties.[9][10]

Stability and Storage

The compound is generally stable under normal laboratory conditions.[6] However, it is incompatible with strong oxidizing agents.[6] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to prevent hydrolysis from atmospheric moisture and degradation from oxidative processes.[1][6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be expertly inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.

-

Thiazolidine Ring Protons: The protons on the heterocyclic ring will appear as a series of multiplets in the 3.0-4.5 ppm region. The proton at the C4 chiral center will likely be a doublet of doublets.

-

N-H Proton: A broad singlet, typically in the 2-4 ppm range, corresponding to the secondary amine proton. Its chemical shift can be variable and it is D₂O exchangeable.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl: A peak in the deshielded region of 170-175 ppm.

-

Ethyl Group: Two peaks around 60-62 ppm (OCH₂) and 14-15 ppm (CH₃).

-

Thiazolidine Ring Carbons: Peaks corresponding to the C2, C4, and C5 carbons would appear in the aliphatic region, typically between 30-70 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is definitive for the ester carbonyl group.[11]

-

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 161. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group.

-

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized chemical intermediate.

-

Synthesis of Pidotimod: It is a documented key starting material for Pidotimod, an immunostimulatory agent used to prevent and treat respiratory infections.[1] The (R)-stereocenter is crucial for the drug's biological activity.

-

Chiral Building Block: Beyond Pidotimod, it serves as a versatile chiral synthon. The ring can be opened, or the functional groups can be further manipulated to create a variety of enantiomerically pure molecules for drug discovery pipelines.

-

Prodrug of L-cysteine: Thiazolidine-4-carboxylate derivatives are well-established as prodrugs of L-cysteine.[3] They can facilitate the delivery of cysteine into cells, which is the rate-limiting amino acid for the synthesis of the critical intracellular antioxidant, glutathione (GSH). This mechanism is exploited to protect against oxidative stress-induced pathologies.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the related hydrochloride salt, appropriate precautions are necessary when handling this class of compounds.[12]

-

Hazards: The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.

References

- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]

- ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Baishixing. Retrieved from [Link]

- Aslam, M., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Polycyclic Aromatic Compounds. Available at: [Link]

- Kumar, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4998. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5349-5361. Available at: [Link]

- Abbas, S., et al. (2023). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. Available at: [Link]

- LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

- Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

Sources

- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nanobioletters.com [nanobioletters.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemscene.com [chemscene.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Ethyl (R)-thiazolidine-4-carboxylate: Structure, Stereochemistry, and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl (R)-thiazolidine-4-carboxylate is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from the naturally abundant amino acid L-cysteine, it represents a classic application of chiral pool synthesis, providing a robust and stereochemically defined scaffold for the development of complex molecular architectures.[1][2] Its heterocyclic structure, containing both a secondary amine and an ester functional group, offers multiple points for chemical modification. This guide provides an in-depth analysis of its core structure, the origins and implications of its stereochemistry, validated protocols for its synthesis and characterization, and a discussion of its significant role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably the immunostimulant Pidotimod.[3]

Introduction: A Chiral Synthon of Significance

In the landscape of drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of synthesis. This compound emerges as a valuable asset in this context. It is a heterocyclic compound belonging to the thiazolidine family, which are known to be biologically important scaffolds.[4] The thiazolidine ring is a core component in numerous pharmacologically active molecules, including the antibiotic penicillin and various antidiabetic agents.[4]

The primary value of this compound lies in its origin from the chiral pool —the collection of inexpensive, readily available, and enantiopure natural products.[1] By utilizing L-cysteine as a starting material, the absolute stereochemistry at the C4 position is pre-defined and reliably transferred to the final product, bypassing the need for complex asymmetric synthesis or chiral resolution steps.[2][5] This makes it an efficient and cost-effective starting point for constructing more elaborate chiral molecules.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of this compound features a five-membered saturated ring containing one sulfur and one nitrogen atom. This thiazolidine core is substituted at the C4 position with an ethyl carboxylate group.

-

IUPAC Name: ethyl (4R)-1,3-thiazolidine-4-carboxylate

-

Molecular Formula: C₆H₁₁NO₂S[6]

-

CAS Number: 60664-15-5[6]

The molecule's functionality—a secondary amine (a nucleophile), a thioether, and an electrophilic ester group—provides significant synthetic versatility.

Caption: Molecular structure of this compound.

Stereochemistry: The L-Cysteine Legacy

The designation (R) in the name is of critical importance and refers to the absolute configuration of the stereocenter at the C4 position of the thiazolidine ring. This stereochemistry is directly inherited from the α-carbon of the naturally occurring amino acid L-cysteine, which possesses (R) configuration.

The synthesis of the thiazolidine ring via condensation of L-cysteine with an aldehyde or ketone preserves this chiral center.[7][8] This is a cornerstone of chiral pool synthesis: leveraging the inherent chirality of natural products to build complex, stereochemically defined molecules.[5] It is important to note that if an aldehyde other than formaldehyde is used in the cyclization, a second stereocenter is generated at the C2 position, which can result in a mixture of diastereomers (cis and trans).[9] However, for the parent compound derived from formaldehyde, only the C4 stereocenter is present.

Physicochemical Properties

A summary of key physical and chemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 161.22 g/mol | [6] |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [6] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | White to off-white solid (for hydrochloride salt) | [3][10] |

| pKa | 6.90 ± 0.40 (Predicted) | [6] |

Synthesis and Mechanistic Insights

Core Synthetic Strategy: The Chiral Pool Approach

The most common and efficient synthesis of thiazolidine-4-carboxylic acid derivatives is the nucleophilic cyclocondensation of L-cysteine (or its ester) with a carbonyl compound.[4][11] This reaction is a powerful demonstration of biomimetic synthesis, as similar structures are found in nature.

Causality Behind Experimental Choices:

-

Starting Material: L-cysteine hydrochloride is chosen for its stability, availability in high enantiopurity, and the presence of three key functionalities: an amine, a thiol, and a carboxylic acid. The hydrochloride form improves solubility in certain solvent systems.

-

Carbonyl Source: Formaldehyde (often used as an aqueous solution, formalin) is the simplest aldehyde and reacts readily to form the unsubstituted thiazolidine ring without creating a second stereocenter at the C2 position.

-

Esterification: The synthesis can proceed by first forming the thiazolidine-4-carboxylic acid, followed by a standard esterification (e.g., using ethanol and an acid catalyst like thionyl chloride or sulfuric acid). Alternatively, L-cysteine ethyl ester can be used as the starting material to directly yield the target molecule. The former approach is often preferred for better control and purification of the intermediate acid.

Sources

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 4. pjps.pk [pjps.pk]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. This compound | 60664-15-5 [amp.chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Ethyl (R)-thiazolidine-4-carboxylate CAS number and molecular formula

An In-Depth Technical Guide to Ethyl (R)-thiazolidine-4-carboxylate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chiral building block in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and critical applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Physicochemical Profile

This compound, also known as L-thioproline ethyl ester, is a heterocyclic compound derived from the amino acid L-cysteine. Its structure incorporates a thiazolidine ring, which is a saturated five-membered ring containing both sulfur and nitrogen atoms. The "(R)" designation specifies the stereochemistry at the C-4 position, which is inherited from the natural L-cysteine precursor. This chirality is fundamental to its utility in the synthesis of stereospecific pharmaceuticals.

The compound is most commonly handled in its free base form or as a more stable hydrochloride salt. This distinction is critical for experimental design, as the salt form often exhibits improved stability and handling characteristics, while the free base is required for certain reactions.

Table 1: Key Properties and Identifiers

| Property | This compound (Free Base) | This compound HCl |

|---|---|---|

| CAS Number | 60664-15-5[1][2][3][4] | 86028-91-3[5][6] |

| Molecular Formula | C₆H₁₁NO₂S[1][4] | C₆H₁₂ClNO₂S[5][6] |

| Molecular Weight | 161.22 g/mol [1] | 197.68 g/mol [5][6] |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate[1] | Not Applicable |

| Appearance | Not specified (typically an oil or low-melting solid) | White crystalline powder[5] |

| Predicted Boiling Point | 254.2 ± 35.0 °C[2][4] | 289.7 °C at 760 mmHg[5] |

| Predicted Density | 1.165 ± 0.06 g/cm³[2][4] | Not Available |

| Storage | Store under inert gas | Store in a dry environment at room temperature[5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of thiazolidine derivatives is a well-established process rooted in the principles of nucleophilic addition and cyclization. The most common and efficient method for preparing this compound involves the condensation of an L-cysteine derivative with formaldehyde (or a formaldehyde equivalent).

Causality in Synthesis Design:

-

Starting Material: L-cysteine is the ideal precursor because it provides the three essential components in a single molecule: the amine group, the thiol group, and the chiral center that defines the final product's stereochemistry.

-

Ring Formation: The reaction proceeds via a nucleophilic attack of the cysteine's amine group on the carbonyl carbon of formaldehyde, forming a Schiff base (iminium ion). This is followed by a rapid intramolecular cyclization where the thiol group attacks the same carbon, forming the stable five-membered thiazolidine ring. This reaction is a classic example of a Pictet-Spengler type reaction.

-

Esterification: The ethyl ester can be introduced either by starting with L-cysteine ethyl ester or by esterifying the resulting (R)-thiazolidine-4-carboxylic acid in a subsequent step using ethanol under acidic conditions (e.g., Fischer esterification). The former is often preferred for process efficiency.

Below is a diagram illustrating the typical synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical R&D

The utility of this compound stems from its unique chemical structure, making it a versatile intermediate and prodrug in drug development.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The most prominent application is its role as a key intermediate in the synthesis of Pidotimod .[5] Pidotimod is an immunostimulant agent used to prevent and treat recurrent respiratory and urinary tract infections. The thiazolidine ring of the starting material forms a core part of the final drug structure, and using the (R)-enantiomer is crucial for the drug's biological activity.

Prodrug of L-Cysteine

Thiazolidine-4-carboxylic acid derivatives are recognized as effective prodrugs of L-cysteine.[7][8] The thiazolidine ring is relatively stable under neutral pH conditions but can undergo non-enzymatic ring-opening under physiological conditions to slowly release L-cysteine. This controlled release is highly valuable for several therapeutic strategies:

-

Antioxidant Therapy: By delivering L-cysteine, it supports the endogenous synthesis of glutathione (GSH), the body's primary intracellular antioxidant. This has implications for treating conditions associated with oxidative stress.

-

Mucolytic Agents: L-cysteine is a known mucolytic agent that works by breaking disulfide bonds in mucus glycoproteins. The prodrug form offers a way to deliver cysteine with potentially improved bioavailability and reduced side effects.

Scaffold in Medicinal Chemistry

The thiazolidine nucleus is considered a "privileged scaffold" in medicinal chemistry.[9] This means it is a structural motif that is capable of binding to a wide range of biological targets. Consequently, derivatives of thiazolidine, including those synthesized from this compound, have been investigated for a vast array of pharmacological activities, including:

Experimental Protocol: Synthesis and Validation

The following protocol is a representative, self-validating methodology for the laboratory-scale synthesis of this compound hydrochloride.

Synthesis of this compound HCl

Objective: To synthesize the title compound from L-cysteine via condensation and esterification.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Aqueous formaldehyde (37 wt. %)

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or HCl gas

-

Diethyl ether

-

Magnetic stirrer, round-bottom flask, reflux condenser, ice bath

Step-by-Step Procedure:

-

Esterification of L-cysteine:

-

Suspend L-cysteine hydrochloride monohydrate (1 equiv.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Causality: This in-situ generation of HCl gas catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester.

-

After addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours, then gently reflux for 2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure to obtain crude L-cysteine ethyl ester hydrochloride.

-

-

Cyclocondensation:

-

Dissolve the crude L-cysteine ethyl ester hydrochloride in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add aqueous formaldehyde (1.1 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Causality: The reaction allows for the slow and controlled formation of the thiazolidine ring, minimizing side products.

-

-

Workup and Isolation:

-

Concentrate the aqueous solution under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.

-

-

Validation:

-

The structure and purity of the final product, this compound hydrochloride, should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should align with literature values. Purity can be further assessed by HPLC.

-

Conclusion

This compound is a high-value chiral intermediate whose importance in pharmaceutical science cannot be overstated. Its straightforward synthesis from L-cysteine, its critical role as a prodrug, and its function as a key building block for APIs like Pidotimod highlight its versatility. For drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging this powerful scaffold to design and create next-generation therapeutics.

References

- Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING - ETW International.

- This compound | C6H11NO2S | CID 13011878 - PubChem.

- (R)-Ethyl thiazolidine-4-carboxylate hydrochloride - Sigma-Aldrich. Sourced from: Merck (Sigma-Aldrich) Product Page.

- This compound | 60664-15-5 - ChemicalBook.

- This compound | 60664-15-5 - ChemicalBook (2023-07-01).

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Sourced from: Egyptian Journal of Chemistry, 2022.

- (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, min 98%, 100 grams - CP Lab Safety.

- ethyl thiazolidine-4-carboxylate | CAS#:66223-38-9 | Chemsrc.

- This compound CAS#: 60664-15-5 - ChemicalBook.

- Ethyl 1,3-thiazolidine-4-carboxylate - Spectrum - SpectraBase.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Sourced from: Pakistan Journal of Pharmaceutical Sciences, 2020.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Sourced from: Semantic Scholar, Pakistan Journal of Pharmaceutical Sciences, 2020.

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Sourced from: National Institutes of Health (NIH)

- Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. Sourced from: A professional chemical supplier guide.

Sources

- 1. This compound | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60664-15-5 [amp.chemicalbook.com]

- 3. This compound | 60664-15-5 [chemicalbook.com]

- 4. This compound CAS#: 60664-15-5 [amp.chemicalbook.com]

- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pjps.pk [pjps.pk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Choreography of Thiazolidinediones: A Technical Guide to Mechanisms of Action

Abstract

Thiazolidine-based compounds, particularly the thiazolidinedione (TZD) class of drugs, represent a pivotal development in the management of metabolic diseases, most notably Type 2 Diabetes Mellitus (T2DM). Their profound effects on insulin sensitization have spurred extensive research into their cellular and molecular mechanisms of action. This in-depth technical guide provides a comprehensive exploration of the intricate pathways through which these compounds exert their effects, intended for researchers, scientists, and drug development professionals. We will delve into the canonical signaling via the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), dissect the downstream genomic consequences, and explore the emerging landscape of PPARγ-independent activities. This guide is structured to provide not only a thorough understanding of the core mechanisms but also practical, field-proven insights into the experimental methodologies used to elucidate them.

Introduction: The Thiazolidinedione Scaffold and Its Therapeutic Promise

The thiazolidinedione heterocyclic ring system is the foundational structure for a class of synthetic ligands that have demonstrated a wide spectrum of biological activities.[1] The most prominent members, the "glitazones" like Pioglitazone and Rosiglitazone, gained clinical significance in the 1990s as potent insulin sensitizers.[1][2] Their primary therapeutic utility lies in their ability to improve the body's response to insulin, thereby lowering blood glucose levels in patients with T2DM.[3][4] Beyond their glycemic control, TZDs have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties.[2][5] However, the therapeutic journey of TZDs has been marked by challenges, including side effects such as weight gain, fluid retention, and concerns about cardiovascular safety, which has driven deeper investigation into their diverse cellular interactions.[4][6] This guide will illuminate the molecular underpinnings of both the therapeutic benefits and the adverse effects of these compounds.

The Central Axis: PPARγ-Dependent Mechanism of Action

The predominant mechanism through which thiazolidinediones exert their insulin-sensitizing effects is by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor.[7][8][9] PPARγ is most abundantly expressed in adipose tissue, but is also found in other tissues including skeletal muscle, liver, and macrophages.[2]

Ligand Binding and Heterodimerization

Thiazolidinediones enter the cell and bind directly to the ligand-binding domain of PPARγ within the nucleus. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[7][9] This PPARγ-RXR heterodimer is the fundamental unit that interacts with the cell's transcriptional machinery.

Transcriptional Regulation: Transactivation and Transrepression

The activated PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9] This binding initiates a cascade of transcriptional events that can be broadly categorized into two modes of action:

-

Transactivation: This process is responsible for the majority of the anti-diabetic effects of TZDs.[7] Upon binding to PPREs, the PPARγ-RXR heterodimer recruits a complex of coactivator proteins, such as Nuclear Receptor Coactivator 1 (NCOA1) and CREB-binding protein (CBP).[7] This coactivator complex then promotes the transcription of genes involved in glucose and lipid metabolism. The upregulation of these genes leads to several key physiological outcomes:

-

Decreased Insulin Resistance: By modulating the expression of genes involved in insulin signaling, TZDs enhance the sensitivity of peripheral tissues (adipose tissue, muscle, and liver) to insulin.[2][8]

-

Modified Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature, smaller, and more insulin-sensitive adipocytes.[7][10] This leads to increased storage of fatty acids in subcutaneous adipose tissue, effectively sequestering them from circulation and other organs like the liver and muscle, a phenomenon sometimes referred to as the "lipid steal" model.[2]

-

Altered Adipokine Secretion: TZDs favorably alter the secretion profile of adipokines, hormones produced by adipocytes. They significantly increase the production of adiponectin, an insulin-sensitizing and anti-inflammatory hormone, while decreasing the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins (e.g., IL-6).[2][10]

-

-

Transrepression: This mechanism underlies many of the anti-inflammatory effects of thiazolidinediones.[7] The activated PPARγ can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[7] By competing for limited pools of coactivator proteins, PPARγ can effectively reduce the transcriptional activity of NF-κB, leading to a decrease in the expression of pro-inflammatory genes.[7]

Experimental Workflows for Elucidating PPARγ-Dependent Mechanisms

The characterization of thiazolidinedione activity relies on a suite of robust in vitro and cellular assays. The following protocols provide a foundational framework for assessing the interaction of novel compounds with PPARγ and their subsequent effects on gene expression.

Ligand Binding Assay

Principle: This assay directly measures the affinity of a test compound for the PPARγ receptor, typically through competitive binding with a radiolabeled ligand.

Step-by-Step Methodology:

-

Preparation of PPARγ Receptor: Utilize purified recombinant human PPARγ ligand-binding domain (LBD) or nuclear extracts from cells overexpressing PPARγ.

-

Radioligand Preparation: A high-affinity radiolabeled PPARγ agonist, such as [³H]-Rosiglitazone, is used as the tracer.

-

Competitive Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of the PPARγ receptor and the radioligand with varying concentrations of the unlabeled test compound.

-

Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known agonist).

-

-

Separation of Bound and Free Ligand: Employ a method to separate the receptor-bound radioligand from the unbound fraction. A common technique is scintillation proximity assay (SPA) where the receptor is captured on beads that emit light when the radioligand is in close proximity.

-

Detection and Data Analysis:

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

-

PPARγ Reporter Gene Assay

Principle: This cell-based assay measures the ability of a test compound to activate the transcriptional activity of PPARγ.

Step-by-Step Methodology:

-

Cell Line Selection: Utilize a suitable mammalian cell line (e.g., HEK293, U2OS) that is co-transfected with two plasmids:

-

An expression vector encoding the full-length human PPARγ protein.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple copies of a PPRE.

-

-

Cell Culture and Treatment:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist like Rosiglitazone).

-

-

Incubation: Incubate the cells for a sufficient period (typically 16-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis and Reporter Enzyme Assay:

-

Lyse the cells to release the reporter enzyme.

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

-

Detection and Data Analysis:

-

Measure the luminescence or colorimetric signal using a plate reader.

-

Normalize the reporter activity to a measure of cell viability or a co-transfected control reporter to account for variations in cell number and transfection efficiency.

-

Plot the normalized reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) to quantify the compound's potency as a PPARγ agonist.

-

Chromatin Immunoprecipitation (ChIP) Assay

Principle: ChIP is a powerful technique to determine whether PPARγ directly binds to the promoter regions of specific target genes in response to treatment with a thiazolidinedione.

Step-by-Step Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells (e.g., adipocytes) with the test compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. This creates covalent bonds between interacting proteins and DNA.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to PPARγ.

-

Use protein A/G-conjugated beads to capture the antibody-PPARγ-DNA complexes.

-

Include a negative control with a non-specific IgG antibody.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA from the eluted complexes.

-

DNA Analysis:

-

Quantitative PCR (qPCR): Use primers specific to the promoter region of a known or putative PPARγ target gene to quantify the amount of precipitated DNA. An enrichment of the target sequence in the PPARγ immunoprecipitated sample compared to the IgG control indicates direct binding.

-

ChIP-Sequencing (ChIP-Seq): For a genome-wide analysis, the purified DNA can be sequenced to identify all the genomic regions bound by PPARγ.

-

Quantitative Effects of Thiazolidinediones on Metabolic Parameters

Clinical studies have provided extensive quantitative data on the effects of thiazolidinediones on key metabolic markers. The following table summarizes representative data from studies on Pioglitazone and Rosiglitazone.

| Parameter | Pioglitazone | Rosiglitazone | Reference(s) |

| Hemoglobin A1c (HbA1c) | Decrease of ~1% | Decrease of ~1% | [9] |

| Triglycerides (TG) | Decrease of ~51.5 mg/dL | No significant change | [9] |

| HDL Cholesterol (HDL-C) | Increase of ~3.3 mg/dL | Increase of ~1.5 mg/dL | [9] |

| LDL Cholesterol (LDL-C) | No significant change | Increase of ~5.8 mg/dL | [9] |

| Total Cholesterol | No significant change | Increase of ~8.0 mg/dL | [9] |

Note: These values represent mean changes and can vary depending on the patient population, dosage, and duration of treatment.

Beyond the Nucleus: PPARγ-Independent Mechanisms of Action

While PPARγ agonism is the cornerstone of thiazolidinedione action, a growing body of evidence indicates that these compounds can also exert significant cellular effects through pathways independent of this nuclear receptor.[7][11] These "off-target" effects are particularly relevant to the anti-cancer properties and some of the side effects observed with certain TZDs.[7][11]

Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that certain thiazolidinediones, notably Troglitazone and Ciglitazone, can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[7][10][11] These effects often occur at concentrations higher than those required for PPARγ activation and are observed in cancer cells with low or absent PPARγ expression.[7] Key PPARγ-independent anti-cancer mechanisms include:

-

Inhibition of Anti-Apoptotic Proteins: Troglitazone and Ciglitazone have been shown to directly interact with and inhibit the function of anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL).[7][8] This disrupts the balance of pro- and anti-apoptotic signals, leading to the activation of caspases and the execution of the apoptotic program.

-

Modulation of Cell Cycle Regulators: Thiazolidinediones can promote the degradation of key cell cycle proteins, such as cyclin D1, leading to arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[8]

-

Induction of Oxidative Stress: Some TZDs can induce the production of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways.

Mitochondrial Effects

The mitochondria have emerged as a significant target for thiazolidinediones, independent of PPARγ signaling.[12][13][14] These mitochondrial actions may contribute to both the therapeutic and adverse effects of these drugs.

-

Inhibition of Mitochondrial Respiratory Chain: Pioglitazone and Rosiglitazone have been shown to acutely inhibit the activity of Complex I and Complex III of the mitochondrial electron transport chain.[13] This can lead to a reduction in oxygen consumption and ATP production.

-

Modulation of Mitochondrial Biogenesis: Long-term exposure to Pioglitazone has been observed to increase mitochondrial DNA content and the expression of electron transport chain proteins, suggesting an induction of mitochondrial biogenesis.[12]

-

Alteration of Mitochondrial Redox State: Thiazolidinediones can cause a dose-dependent increase in mitochondrial oxidation, which may contribute to both cardioprotective and cardiotoxic effects depending on the context.[14][15]

Conclusion and Future Perspectives

The mechanism of action of thiazolidine-based compounds is a multifaceted narrative, dominated by the well-characterized PPARγ-dependent pathway that has revolutionized the treatment of insulin resistance. The intricate interplay of ligand binding, receptor activation, and the subsequent transactivation and transrepression of a vast array of genes underscores the profound impact of these compounds on cellular metabolism and inflammation. The experimental workflows detailed in this guide provide the essential tools for dissecting these mechanisms and for the discovery and characterization of novel modulators of this pathway.

However, the story does not end at the nucleus. The growing appreciation for PPARγ-independent effects, particularly on mitochondria and cancer cell signaling, opens new avenues for therapeutic development. The challenge and opportunity for the future lie in designing compounds that can selectively harness the beneficial metabolic effects mediated through PPARγ while minimizing off-target toxicities or, conversely, leveraging these off-target effects for new therapeutic indications such as oncology. A deeper understanding of the structure-activity relationships that govern these distinct pathways will be paramount in the development of the next generation of safer and more effective thiazolidine-based therapeutics.

References

-

PPARγ-Independent Antitumor Effects of Thiazolidinediones. PMC - NIH.[Link]

-

Beyond peroxisome proliferator-activated receptor γ signaling: the multi-facets of the antitumor effect of thiazolidinediones. Endocrine-Related Cancer.[Link]

-

2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate.[Link]

-

Thiazolidinediones - mechanisms of action. Australian Prescriber.[Link]

-

Impact of adjunctive thiazolidinedione therapy on blood lipid levels and glycemic control in patients with type 2 diabetes. PubMed.[Link]

-

Thiazolidinediones and Blood Lipids in Type 2 Diabetes. AHA/ASA Journals.[Link]

-

Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. INDIGO Biosciences.[Link]

-

PPARγ and Apoptosis in Cancer. PMC - NIH.[Link]

-

Thiazolidinediones as anti-cancer agents. PMC - NIH.[Link]

-

An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. MDPI.[Link]

-

How can I assess the activity of the nuclear receptor PPAR gamma? ResearchGate.[Link]

-

PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. MDPI.[Link]

-

Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. PubMed.[Link]

-

Thiazolidinediones. StatPearls - NCBI Bookshelf.[Link]

-

Thiazolidinediones: the Forgotten Diabetes Medications. PMC - NIH.[Link]

-

Do thiazolidinediones still have a role in treatment of type 2 diabetes mellitus? Diabetes, Obesity and Metabolism.[Link]

-

The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1. Journal of Biological Chemistry.[Link]

-

Insulin Sensitizing Pharmacology of Thiazolidinediones Correlates with Mitochondrial Gene Expression rather than Activation of PPARγ. PMC - NIH.[Link]

-

Type 2 diabetes - Diagnosis and treatment. Mayo Clinic.[Link]

-

Metabolic and additional vascular effects of thiazolidinediones. PubMed.[Link]

-

Alteration in expression profiles of a series of diabetes-related genes in db/db mice following treatment with thiazolidinediones. PubMed.[Link]

-

Identification of a novel mitochondrial protein (“mitoNEET”) cross-linked specifically by a thiazolidinedione photoprobe. American Journal of Physiology-Endocrinology and Metabolism.[Link]

-

Different thiazolidinediones have only partially overlapping gene... ResearchGate.[Link]

-

The thiazolidinedione pioglitazone alters mitochondrial function in human neuron-like cells. PubMed.[Link]

-

Acute mitochondrial actions of glitazones on the liver: a crucial parameter for their antidiabetic properties. PubMed.[Link]

-

PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. PMC - PubMed Central.[Link]

-

Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway. PubMed Central.[Link]

-

Extending the investigation of 4-thiazolidinone derivatives as potential multi-target ligands of enzymes involved in diabetes me. DEA.[Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH.[Link]

-

Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed.[Link]

-

Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. ResearchGate.[Link]

-

Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Semantic Scholar.[Link]

-

Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.[Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Thiazolidinediones: a review of their mechanisms of insulin sensitization, therapeutic potential, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rockland.com [rockland.com]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. Impact of adjunctive thiazolidinedione therapy on blood lipid levels and glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The thiazolidinedione pioglitazone alters mitochondrial function in human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute mitochondrial actions of glitazones on the liver: a crucial parameter for their antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencescholar.us [sciencescholar.us]

Review of thiazolidine-4-carboxylic acid in medicinal chemistry

An In-Depth Technical Guide to Thiazolidine-4-Carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidine-4-carboxylic acid (T4CA), a heterocyclic scaffold derived from the condensation of L-cysteine with an aldehyde, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and chemical properties confer a remarkable versatility, enabling its derivatives to exhibit a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of T4CA, delving into its synthesis, mechanisms of action, and diverse therapeutic applications. We will explore its critical role as a prodrug of L-cysteine, a potent antioxidant, and a promising scaffold for the development of novel anticancer, anti-inflammatory, and antiviral agents. Through a detailed examination of structure-activity relationships and experimental protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this privileged scaffold in their therapeutic discovery endeavors.

The Thiazolidine-4-Carboxylic Acid Core: A Privileged Scaffold

Thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its core structure is typically synthesized through the cyclocondensation of L-cysteine with an aldehyde or ketone.[1] This foundational molecule can be readily modified at the nitrogen atom of the thiazolidine ring, the carboxylic acid group, or the substituent at the C2 position, leading to a vast library of derivatives with distinct physicochemical and biological properties.[1] The inherent chirality of the parent L-cysteine molecule also allows for the synthesis of stereochemically defined derivatives, a critical aspect in modern drug design.

The significance of the T4CA scaffold is underscored by its presence in a variety of biologically active molecules, including the life-saving antibiotic penicillin.[2] Its derivatives have been investigated for a plethora of therapeutic applications, including as antidiabetic, antioxidant, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4]

Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

The most common and straightforward method for synthesizing 2-substituted T4CA derivatives is the nucleophilic cyclocondensation reaction between L-cysteine and a suitable aldehyde.[2][5] This reaction is typically carried out under mild conditions and often results in good to excellent yields.

Experimental Protocol: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This protocol describes a general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, a class of T4CA derivatives with significant biological activities.[2][6]

Materials:

-

L-cysteine hydrochloride

-

Substituted aromatic aldehyde

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.[2]

-

Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.[2]

-

In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.[2]

-

Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.[2][6]

-

Continue stirring the reaction mixture for approximately 24 hours.[2][6] The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, collect the resulting precipitate by filtration.[6]

-

Wash the precipitate with diethyl ether to remove any unreacted aldehyde.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-aryl-thiazolidine-4-carboxylic acid.[6]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

-

Physical Constants: Yield, melting point, and solubility.[2]

-

Spectroscopic Methods: FT-IR, ¹H-NMR, and Mass Spectrometry to confirm the chemical structure.[2]

Thiazolidine-4-Carboxylic Acid as a Prodrug of L-Cysteine

One of the most significant roles of T4CA in medicinal chemistry is its function as a prodrug of L-cysteine.[7][8] L-cysteine is a crucial amino acid involved in numerous physiological processes, including the synthesis of glutathione (GSH), a major intracellular antioxidant. However, the direct administration of L-cysteine is often hampered by its poor stability and bioavailability.

2-substituted T4CA derivatives can effectively deliver L-cysteine into cells.[7] In the physiological environment, the thiazolidine ring undergoes non-enzymatic ring opening, followed by hydrolysis, to release L-cysteine.[7] This intracellular delivery of L-cysteine subsequently boosts the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative damage.[9] This mechanism is particularly beneficial in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[7][8]

Diverse Biological Activities and Therapeutic Potential

The T4CA scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.

Antioxidant Activity

Many T4CA derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[5][10][11] The antioxidant potential is significantly influenced by the nature and position of substituents on the aromatic ring at the C2 position.[2][10] For instance, the presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the aromatic ring has been shown to enhance the radical scavenging activity.[5][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to evaluate the antioxidant activity of chemical compounds.[2]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid is commonly used as a positive control.[2]

-

The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[2]

| Compound | Substituent at C2 | Antioxidant Activity (EC50 in µM) |

| 1 | Phenyl | > 100 |

| 2 | 4-Chlorophenyl | > 100 |

| 3 | 4-Methoxyphenyl | 85.3 ± 1.2 |

| 4 | 2,4-Dihydroxyphenyl | 25.7 ± 0.8 |

| Ascorbic Acid | (Standard) | 15.2 ± 0.5 |

| Data is representative and compiled from various sources for illustrative purposes. |

Anticancer Activity

Thiazolidine-based compounds have shown significant promise as anticancer agents.[12][13] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[6] For example, certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells.[12] While some studies in the past suggested T4CA's effectiveness against human cancers, these findings were not consistently confirmed in subsequent research.[14][15]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based thiazolidin-4-ones | HepG2 (Liver) | 4.97 | [3] |

| MCF-7 (Breast) | 5.33 | [3] | |

| HT-29 (Colon) | 3.29 | [3] | |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Low micromolar | [12] |

| IC50 values are indicative of the concentration required to inhibit 50% of cancer cell growth. |

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[16][17] T4CA derivatives have demonstrated significant anti-inflammatory and neuroprotective properties.[16][18] They can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways, such as the NF-κB pathway.[16][18] Their antioxidant activity also contributes to their neuroprotective effects by mitigating oxidative damage in neuronal cells.[18]

Antiviral Activity

The T4CA scaffold has also been explored for the development of antiviral agents.[6] Notably, derivatives of thiazolidine-4-carboxylic acid have been identified as potent inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[6][19][20] This makes them promising candidates for the development of new anti-influenza drugs.

Antidiabetic Activity

While this guide focuses on T4CA, it is important to mention the closely related thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, which are clinically used for the treatment of type 2 diabetes.[3][21] These compounds act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[21][22][23] Activation of PPARγ by TZDs improves insulin sensitivity in peripheral tissues.[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of T4CA derivatives can be finely tuned by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Note: An actual image of the T4CA core structure with R-groups would be embedded in a real-world application of this DOT script.

Conclusion and Future Perspectives

Thiazolidine-4-carboxylic acid represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the ease of chemical modification, has enabled the development of a vast array of derivatives with diverse and potent biological activities. The ability of T4CA to act as an effective prodrug for L-cysteine delivery underscores its significant therapeutic potential in combating conditions associated with oxidative stress. Furthermore, the demonstrated efficacy of its derivatives as antioxidant, anticancer, anti-inflammatory, and antiviral agents highlights the broad applicability of this scaffold in drug discovery.

Future research in this field will likely focus on the design and synthesis of novel T4CA derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the T4CA scaffold holds immense promise for the development of next-generation therapies for a wide range of human diseases.

References

-

Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]

-

Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

Semantic Scholar. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. [Link]

-

Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

-

Arif, M. N., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Drug Design, Development and Therapy, 17, 2029-2046. [Link]

-

Oeriu, S. (1983). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of the American Geriatrics Society, 31(1), 43-46. [Link]

-

National Center for Biotechnology Information. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

Li, W., et al. (2010). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 53(15), 5609-5619. [Link]

-

Scholars Research Library. (n.d.). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. [Link]

-

Lee, Y. C., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

-

American Chemical Society. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

-

Khan, A., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotoxicity Research, 40(4), 1165-1181. [Link]

-

Kamal, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(15), 1405-1435. [Link]

-

Meister, A., et al. (1986). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 673-678. [Link]

-

Australian Prescriber. (2004). Thiazolidinediones – mechanisms of action. [Link]

-

Taylor & Francis Online. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. [Link]

-

Hahn, F. E. (1980). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Naturwissenschaften, 67(6), 307. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of L-Thiazolidine-4-carboxylic Acid in Pharmaceutical Manufacturing. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. [Link]

-

Nagasawa, H. T., et al. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489-491. [Link]

-

ResearchGate. (2023). Mechanism of action of 2,4‐thiazolidinediones. [Link]

-

Bognar, R., et al. (1982). [Effects of L-thiazolidine-4-carboxylic acid (thiaproline) on cancer cells in culture]. Annales Pharmaceutiques Francaises, 40(4), 385-389. [Link]

-

MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. [Link]

-

ResearchGate. (2019). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. [Link]

-

Liu, Y., et al. (2019). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1351. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pjps.pk [pjps.pk]

- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazolidine-4-carboxylic acid, a selective drug against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. jelsciences.com [jelsciences.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nps.org.au [nps.org.au]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

The Therapeutic Landscape of Thiazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of thiazolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical features, structure-activity relationships, and mechanisms of action that underpin their efficacy across a spectrum of diseases, including metabolic disorders, cancer, and infectious diseases. This document will further present detailed experimental protocols and visual pathways to equip researchers with the practical knowledge required to advance the discovery and development of novel thiazolidine-based therapeutics.

The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the thiazolidine ring allows for substitutions at various positions, primarily at the C2, C3, and C5 positions of the thiazolidin-4-one derivative, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This inherent adaptability has made it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[4][5] One of the most prominent classes of thiazolidine derivatives is the thiazolidinediones (TZDs), which feature two carbonyl groups at positions 2 and 4 of the ring.[6]

The synthesis of thiazolidine derivatives is often straightforward, with multicomponent reactions being a common and efficient approach. For instance, a one-pot synthesis of 1,3-thiazolidin-4-one derivatives can be achieved by reacting an aromatic amine, an aromatic aldehyde, and thioglycolic acid. This accessibility to a diverse chemical space has fueled extensive research into their therapeutic potential.

Antidiabetic Applications: The Legacy of Thiazolidinediones and PPARγ Agonism

Thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, are well-established oral antidiabetic agents used in the management of type 2 diabetes mellitus.[5][7] Their primary mechanism of action involves acting as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue and the liver.[7][8]

Mechanism of Action: PPARγ-Mediated Insulin Sensitization